

An In-depth Technical Guide to N α -Boc-L-lysine

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Compound of Interest

Compound Name: *Boc-Lys-OH*

Cat. No.: *B557152*

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N α -(tert-Butoxycarbonyl)-L-lysine (N α -Boc-L-lysine) is a pivotal derivative of the amino acid L-lysine, extensively utilized in the fields of peptide synthesis, drug development, and bioconjugation.[1][2] The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the α -amino nitrogen allows for controlled and sequential peptide bond formation, making it an indispensable tool for researchers and scientists.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identifiers

N α -Boc-L-lysine is characterized by the presence of a Boc protecting group on the alpha-amino group of the L-lysine backbone, leaving the ϵ -amino group on the side chain available for further modification or interaction.

Table 1: Chemical Identifiers for N α -Boc-L-lysine

Identifier	Value
IUPAC Name	(2S)-6-amino-2-[[[(tert-butoxy)carbonyl]amino]hexanoic acid[3]
SMILES String	CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O[3]
InChI Key	DQUHYEDEGRNAFO-SVGMAFHSNA-N[3]
CAS Number	13734-28-6
PubChem ID	100148
Molecular Formula	C11H22N2O4[1][2]

Physicochemical Properties

The physical and chemical properties of N α -Boc-L-lysine are critical for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for N α -Boc-L-lysine

Property	Value
Molecular Weight	246.30 g/mol [1]
Appearance	White to off-white powder[1] or white crystalline powder
Melting Point	192 - 212 °C
Optical Rotation	[α] _{D20} = +21.5 \pm 1.5° (c=2 in MeOH); [α] _{D20} = +5.0 \pm 1° (c=2 in H ₂ O)
Purity	\geq 98% (HPLC)
Storage Conditions	0 - 8 °C[2]

Experimental Protocols

Synthesis of N α -Boc-L-lysine

The synthesis of N α -Boc-L-lysine is typically achieved by the selective protection of the α -amino group of L-lysine. A common method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. While a direct protocol for N α -Boc-L-lysine was not found, a representative procedure can be adapted from the synthesis of similar protected lysine derivatives. The following is a generalized protocol based on the synthesis of Boc-protected amino acids.

Materials:

- L-lysine hydrochloride
- Sodium bicarbonate (NaHCO₃)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dioxane
- Deionized water
- Diethyl ether
- Ethyl acetate
- Magnesium sulfate (MgSO₄)
- Dilute hydrochloric acid (HCl)

Procedure:

- Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.
- Prepare a solution of di-tert-butyl dicarbonate in dioxane.
- Add the (Boc)₂O solution dropwise to the cooled lysine solution with constant stirring.
- Allow the reaction mixture to stir at room temperature for 24 hours.

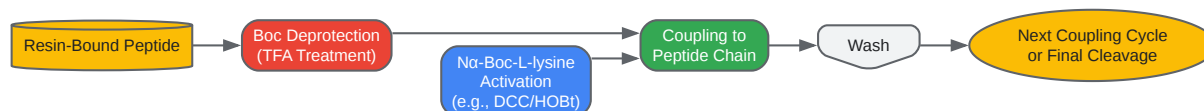
- After the reaction is complete, wash the mixture with diethyl ether three times to remove unreacted (Boc)₂O.
- Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.
- Extract the product with ethyl acetate three times.
- Combine the organic phases and dry over anhydrous magnesium sulfate for 12 hours.
- Concentrate the solution under reduced pressure and dry under vacuum to yield N α -Boc-L-lysine as a white solid.

Applications in Peptide Synthesis

N α -Boc-L-lysine is a fundamental building block in solid-phase peptide synthesis (SPPS). The Boc group protects the α -amino group during the coupling of the carboxylic acid group to the N-terminus of the growing peptide chain. The Boc group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be added.^[1] The ϵ -amino group of the lysine side chain can be either protected with an orthogonal protecting group (e.g., Fmoc) or left unprotected, depending on the desired final peptide sequence.^{[1][4]}

Workflow for N α -Boc-L-lysine in Solid-Phase Peptide Synthesis

The following diagram illustrates the general workflow of incorporating N α -Boc-L-lysine into a peptide chain during SPPS.

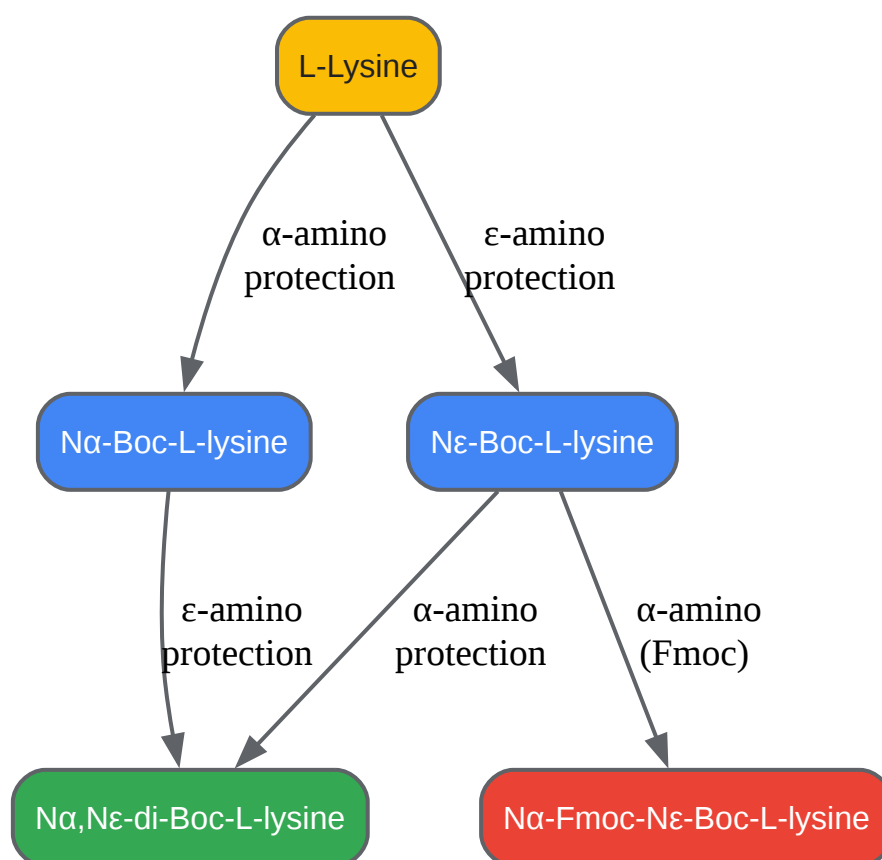


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Caption: Workflow of N α -Boc-L-lysine in Solid-Phase Peptide Synthesis.

Logical Relationships in Lysine Protection Strategies

The choice of protecting groups for the α - and ϵ -amino groups of lysine is critical for complex peptide synthesis. The following diagram illustrates the logical relationships between different protection strategies involving the Boc group.



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Caption: Protection strategies for L-lysine using the Boc group.

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